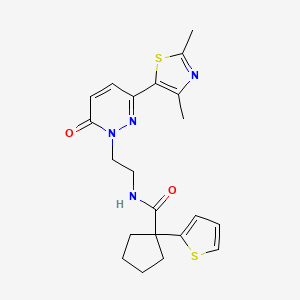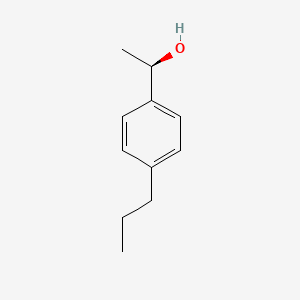![molecular formula C17H17ClN4O2 B3009792 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide CAS No. 1260938-94-0](/img/structure/B3009792.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to interact withCYP51 (sterol 14a-demethylase) and receptor tyrosine kinases . These targets play crucial roles in ergosterol biosynthesis and signal transduction, respectively .
Mode of Action
The compound’s mode of action involves direct binding to its targets, leading to significant changes in their function. For instance, when the compound binds to CYP51, it inhibits ergosterol biosynthesis, resulting in the depletion of ergosterol and the concomitant increase in 14a-methylated sterols .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway by inhibiting the function of CYP51 . Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts cell membrane integrity and function. The increase in 14a-methylated sterols further exacerbates this disruption .
Result of Action
The compound’s action results in the disruption of cell membrane integrity and function due to the depletion of ergosterol and the increase in 14a-methylated sterols . This can lead to cell death, providing a potential mechanism for the compound’s fungicidal activity.
特性
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULLHSQZXWKOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B3009709.png)
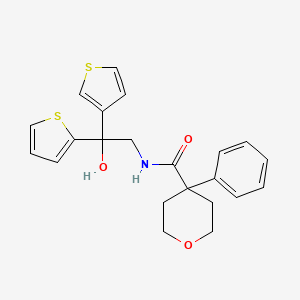
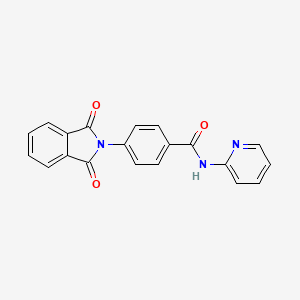

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)
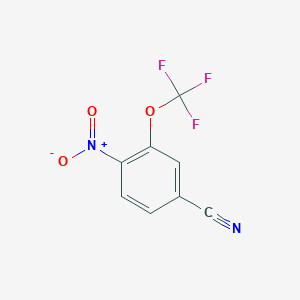
![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
![N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3009723.png)
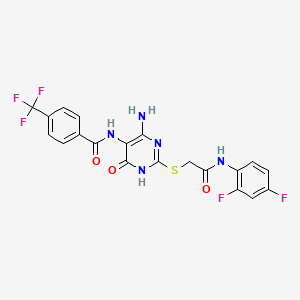
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3009726.png)
